molecular formula C19H25N3 B1677790 Picoperine CAS No. 21755-66-8

Picoperine

Cat. No.: B1677790
CAS No.: 21755-66-8
M. Wt: 295.4 g/mol
InChI Key: MVMXJBMAGBRAHD-UHFFFAOYSA-N
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Description

Contextualization of Picoperine within Bioavailability Enhancer Research

Bioavailability enhancers are compounds that, when administered alongside a drug, increase the extent and rate at which the drug is absorbed into the systemic circulation, without exhibiting synergistic pharmacological activity of their own at the dose used. jddtonline.info This concept is particularly relevant for drugs that have poor solubility, low permeability, or undergo significant first-pass metabolism. nih.govmedwinpublishers.com Piperine (B192125), a natural alkaloid found in black pepper, was scientifically validated as the first bioavailability enhancer in 1979. jddtonline.infonih.govwalshmedicalmedia.com It has been shown to increase the bioavailability of various drugs and nutrients by mechanisms that include increasing gastrointestinal absorption, inhibiting drug-metabolizing enzymes (such as CYP3A4 and CYP4502B1), and interacting with transport proteins like P-glycoprotein. jddtonline.infomedwinpublishers.comwalshmedicalmedia.comontosight.ai

This compound is being researched for its potential to enhance the bioavailability of drugs and nutrients. ontosight.ai By improving the solubility and permeability of orally administered compounds, it could potentially increase the efficacy of various therapeutic agents. ontosight.ai

Derivation and Structural Relationship to Piperine Analogues

This compound is a synthetic compound that is a derivative of piperine. ontosight.ai Piperine is an alkaloid isolated from Piper nigrum, the plant that yields black pepper. walshmedicalmedia.comontosight.ainih.gov Piperine's chemical structure is characterized as a N-acylpiperidine. nih.gov It has a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol . nih.gov

This compound, on the other hand, has a molecular formula of C₁₉H₂₅N₃ and a molecular weight of 295.43 g/mol . nih.govepa.govfda.gov Its chemical structure involves a piperidine (B6355638) ring linked to a pyridylmethyl anilino group. ontosight.ai The tripalmitate form of this compound, this compound tripalmitate, is synthesized to enhance lipophilicity and bioavailability. ontosight.ai This involves the attachment of three palmitate ester chains to the parent molecule through esterification reactions, which is intended to improve its interaction with and penetration of biological membranes. ontosight.ai this compound is classified as an aminoalkylpyridine. nih.gov

Here is a comparison of the molecular formulas and weights:

CompoundMolecular FormulaMolecular Weight ( g/mol )
PiperineC₁₇H₁₉NO₃285.34
This compoundC₁₉H₂₅N₃295.43

Historical Trajectories of this compound Research in Drug Development

The history of drug development involves a multi-stage process, beginning with drug discovery research, followed by drug development research (including preclinical studies), and finally clinical research. eisai.comwikipedia.org Historically, natural products have served as a significant source of lead compounds for drug discovery. nih.govnih.gov The concept of bioavailability enhancement, particularly pioneered with the validation of piperine in 1979, opened new avenues in pharmaceutical research aimed at improving the efficacy of existing and new drug candidates. jddtonline.infonih.govwalshmedicalmedia.com

Research into this compound has explored its potential as a synthetic compound with bioavailability enhancement properties, building upon the knowledge gained from studies on its natural precursor, piperine. ontosight.ai While specific detailed historical trajectories solely focused on this compound's research in drug development are not extensively documented in the provided results, its emergence is linked to the broader effort to develop compounds that can modulate drug absorption and metabolism, a key area within pharmaceutical sciences and drug development. ontosight.aiwikipedia.orgtcd.ieuu.nlwisc.eduunc.edu The synthesis of modified forms like this compound tripalmitate indicates research efforts focused on optimizing its physicochemical properties for improved pharmaceutical performance. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMXJBMAGBRAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24699-40-9 (hydrochloride)
Record name Picoperine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40176157
Record name Picoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21755-66-8
Record name Picoperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21755-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picoperine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICOPERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3XA0K1O1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Precursors of Picoperine

Established Synthetic Pathways for Picoperine and its Derivatives

Synthetic routes for this compound and its derivatives have been developed, focusing on the construction of its core chemical structure.

This compound tripalmitate is a derivative of this compound that is synthesized to potentially enhance properties such as lipophilicity and bioavailability. ontosight.ai The synthesis of this compound tripalmitate typically involves esterification reactions. ontosight.ai This process attaches palmitate groups to the parent this compound molecule. ontosight.ai Esterification is a fundamental chemical reaction where an ester is formed from a carboxylic acid and an alcohol, usually with the removal of water. youtube.comjmb.or.krorganic-chemistry.org In the case of this compound tripalmitate synthesis, this would involve the reaction between palmitic acid (a fatty acid) and hydroxyl groups or other suitable functionalities on a this compound precursor or a modified this compound structure. ontosight.airesearchgate.net

This compound hydrochloride is a salt form of this compound. hodoodo.com The synthesis of hydrochloride salts of amines, such as this compound, typically involves the reaction of the free base form of the amine with hydrochloric acid (HCl). This acid-base reaction results in the formation of the corresponding ammonium (B1175870) salt.

The synthesis of this compound involves several intermediate compounds and specific reagents. One identified intermediate in the synthesis of this compound is N-(2-Chloroethyl) Piperidine (B6355638) Hydrochloride. amines.com This compound is formed when N-(2-Hydroxyethyl) Piperidine (also known as 2-Piperidinoethanol) is reacted with thionyl chloride. amines.com This suggests a potential synthetic route involving the functionalization of a piperidine ring. Another precursor mentioned in the context of related compounds and pharmaceutical synthesis is 2-acetylnicotinic acid, which can serve as a starting material for producing compounds like this compound. smolecule.com This indicates that pyridine (B92270) derivatives are likely involved in the synthetic pathway to this compound. General methods of organic synthesis, including those described in standard texts and patents, are relevant to the preparation of compounds like this compound from commercially available starting materials. google.comgoogleapis.com

Key reagents used in organic synthesis, which would be relevant to the preparation of compounds like this compound and its intermediates, include thionyl chloride for chlorination reactions and various reagents for esterification, such as acids or other coupling agents for the tripalmitate derivative. youtube.comorganic-chemistry.orgamines.com

Synthesis of this compound Hydrochloride (this compound HCl)

Role of this compound as a Synthetic Intermediate for Other Compounds

This compound itself has been identified as a synthetic intermediate in the production of other compounds. Specifically, this compound is listed as a drug intermediate for Tiquizium Bromide and Fenpiverinium Bromide. amines.com This indicates that this compound serves as a building block in the synthesis of these pharmaceutical agents. The use of this compound in these syntheses highlights its importance in the production of more complex molecules with potential pharmacological activity. amines.com The pharmaceutical industry frequently utilizes intermediates like this compound to construct the final active pharmaceutical ingredients through further chemical transformations. longdom.orgslideshare.net

Advanced Synthetic Approaches and Process Optimization in this compound Production

Advanced synthetic approaches and process optimization are crucial in the industrial production of chemical compounds like this compound to enhance efficiency, reduce costs, and minimize environmental impact. longdom.orgmdpi.comvapourtec.com Process optimization involves systematically improving reaction parameters and workflows to achieve objectives such as increased yield, improved purity, and reduced energy consumption. vapourtec.com Techniques such as optimizing reaction conditions, designing catalysts, and implementing effective separation and purification methods are central to this process. longdom.org While specific advanced approaches solely focused on this compound production are not extensively detailed in the provided information, general principles of process synthesis and intensification, including the use of optimization algorithms and the development of cost-efficient processes for multi-step synthesis with emphasis on scalability and robustness, would be applicable. mdpi.compolypeptide.comosti.govjubilantingrevia.com The development of analytical methods for purity determination and product stability indication at early stages is also a key aspect of process development and optimization in pharmaceutical manufacturing. polypeptide.com

Preclinical Pharmacological and Mechanistic Investigations of Picoperine

General Biological Activities in Preclinical Models

Preclinical investigations often explore the general biological activities of a compound in various in vitro and in vivo models to identify potential therapeutic effects or pharmacological properties. These studies can encompass a wide range of assays and models depending on the suspected or intended use of the compound.

Picoperine has been mentioned as an intermediate in pharmaceutical synthesis smolecule.com. Additionally, it has been listed among antitussive agents fda.govarchive.org and in the context of modulating neuronal activity, potentially as a neuromodulator googleapis.com. These mentions suggest that preclinical studies may have explored this compound's effects on the respiratory and central nervous systems. However, detailed research findings and data from specific preclinical models demonstrating these general biological activities were not extensively provided in the search results. Preclinical studies investigating general biological activities can include receptor binding assays, enzyme activity assays, cellular assays, and in vivo efficacy studies in animal models relevant to specific disease states.

Below is a table summarizing some of the preclinical aspects discussed:

Preclinical AreaSpecific AspectRelevant Mechanism/InvolvementPreclinical Investigation Approach (General)
Enzymatic Modulation Cytochrome P450 Inhibition (e.g., CYP3A4)Metabolism of drugs and xenobiotics mdpi.comwikipedia.org. Potential for drug-drug interactions evotec.comnih.gov.In vitro assays using microsomes or recombinant enzymes evotec.comadmescope.com.
Other Metabolic EnzymesPhase I and Phase II metabolic reactions mdpi.comnews-medical.net.In vitro enzyme activity assays admescope.com.
Drug Transporter Interactions P-glycoprotein (P-gp) ModulationEfflux of drugs across membranes, influencing ADME and resistance mdpi.compatsnap.com.In vitro cell-based assays, in vivo disposition studies eurofinsdiscovery.commdpi.com.
Intestinal Permeability MechanismsRegulation of substance passage across the intestinal barrier nih.govwikipedia.org.In vitro cell monolayers, ex vivo Ussing chambers units.it.
General Biological Activities Antitussive effectsPotential action on cough reflex pathways fda.govarchive.org.In vivo animal models of cough (details not provided).
Neuromodulatory effectsPotential influence on neuronal activity googleapis.com.In vitro or in vivo neuropharmacological studies (details not provided).

In vivo (Non-human) Exploratory Pharmacological Investigations

In vivo research, particularly in non-human animal models, is essential for understanding the complex interactions of a drug within a living organism and provides crucial data on efficacy and safety in preclinical drug development virscio.com. Animal models contribute significantly to the understanding of host-pathogen interactions, immune responses, and drug design nih.gov. Non-human primate (NHP) models, being phylogenetically closer to humans, are considered valuable, although less frequently used than some other models like mice nih.gov. They allow for the use of human pathogens and facilitate longitudinal studies analyzing various organs and tissues nih.gov.

While the importance of in vivo studies in preclinical development is clear wikipedia.orgvirscio.com, specific detailed findings from in vivo (non-human) exploratory pharmacological investigations of this compound were not extensively detailed in the provided search results. This compound was mentioned in lists of compounds in the context of preclinical studies or therapeutic agents used in non-human animals google.comgoogleapis.com, and in discussions of drug interactions and effects in animals nih.govnih.gov. However, specific experimental data, methodologies, or outcomes of in vivo pharmacological investigations focused solely on this compound were not provided. One search result mentioned this compound in the context of a mathematical topological pattern of antihistaminic activity and the use of female Wistar rats in pharmacological assays, but did not provide specific in vivo pharmacological data for this compound itself acs.org.

Preclinical in vivo and in vitro models are used to predict activity in clinical trials, although the correlation between preclinical animal data and human outcomes can vary humanspecificresearch.orgnih.gov.

This compound is a chemical compound with the molecular formula C₁₉H₂₅N₃ and a molecular weight of 295.43 g/mol . nih.govepa.govfda.govnih.govrsc.org It is classified as an aminoalkylpyridine and an antitussive agent. nih.govfda.govncats.io this compound has been identified as an intermediate in the synthesis of certain active pharmaceutical ingredients. jubilantingrevia.com It exists as an achiral molecule with no defined stereocenters. fda.govnih.gov

While extensive literature exists on the structure and properties of this compound, detailed computational and theoretical studies specifically focused on this compound, particularly concerning structure-activity relationships of its derivatives, molecular modeling, docking simulations, and advanced chemoinformatics analyses, appear to be less widely published in readily accessible sources. However, general principles and methodologies applied in these fields can be discussed in the context of a compound like this compound.

Computational and Theoretical Studies of Picoperine

Chemoinformatics and Topological Pattern Analysis

Prediction of Potential Bioactivities (e.g., Antihistaminic Activity)

Computational methods can be employed to predict the potential biological activities of compounds based on their chemical structure. One area where such predictions are relevant for compounds with certain structural features is the prediction of antihistaminic activity. Antihistamines are compounds that block the action of histamine (B1213489), often by interacting with histamine receptors like the H₁ receptor. acs.orgsciforum.net

Studies utilizing molecular topology and quantitative structure-activity relationship (QSAR) approaches have been explored to predict antihistaminic activity. acs.orgsciforum.net A topological pattern of antihistaminic activity has been developed using techniques such as multilinear regression and linear discriminant analysis. acs.org This pattern allows for the prediction of antihistaminic activity in various compounds. acs.org Picoperine has been mentioned in the context of such studies as a compound considered in the development or application of these predictive models for antihistaminic activity. acs.org The topological pattern developed appears to be particularly valid for drugs that competitively inhibit H₁ receptors. acs.org

While some computational analyses have explored the potential for certain psychotropic and antihistaminic drugs to have antiviral activities, this is a separate area of investigation based on different mechanisms and computational approaches, such as chemoinformatics analysis in the context of anti-SARS-CoV-2 activity. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. acs.org This relationship can then be used to predict the activity of new, untested compounds. QSAR models utilize molecular descriptors, which are numerical representations of various aspects of a molecule's structure and properties. sciforum.net

In the context of predicting antihistaminic activity, QSAR models have been developed using topological descriptors. acs.org These models aim to classify and rank compounds based on their predicted antihistaminic efficacy. acs.org For example, a topological mathematical model comprising different functions has been achieved using multilinear regression and linear discriminant analysis techniques to assess the degree of antihistaminic efficiency. acs.org Such models can generate discriminant functions, and the distribution of compounds within these functions can indicate the likelihood of them possessing antihistaminic activity. acs.org The development of such models involves calculating numerous molecular descriptors and employing statistical methods to identify those that best correlate with the observed activity. sciforum.net The predictive power of these QSAR models is evaluated based on their ability to correctly classify compounds as active or inactive. sciforum.net

QSAR modeling is a widely used tool in pharmaceutical chemistry and computer-assisted drug design for predicting various properties and activities of molecules. acs.org Beyond antihistaminic activity, QSAR models have also been applied to predict other biological interactions, such as P-glycoprotein transport, using different sets of molecular descriptors and algorithms. nih.gov

Analytical Methodologies for Picoperine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for separating and quantifying picoperine from mixtures or complex samples. These techniques exploit the differential interactions of the analyte with a stationary phase and a mobile phase, allowing for its isolation and measurement.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique applied in the analysis of this compound. HPLC allows for the separation and quantification of compounds based on their differing affinities for a stationary phase and a mobile phase. While specific detailed methodologies for this compound were not extensively found in the search results, HPLC is a standard technique for analyzing pharmaceutical compounds and related substances nih.govgoogleapis.comgoogleapis.com. It is mentioned in the context of analyzing materials that include this compound googleapis.comgoogleapis.com. For example, analytical HPLC with a gradient of 0.1% TFA/water and 0.1% TFA/acetonitrile was used to characterize a material, giving a product peak detected by UV at 368 nm googleapis.com. Another instance mentions HPLC analysis for progesterone (B1679170) googleapis.com. The purity of 2-picolylchloride hydrochloride, an intermediate in the synthesis of this compound, is assessed by HPLC, showing a purity of 99% jubilantingrevia.com.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of this compound, particularly if the compound is volatile or can be suitably derivatized. GC is mentioned as an analytical method in the context of chemical analysis google.comgoogle.com. While direct applications for this compound were not detailed, GC is a standard technique for the separation and analysis of various organic compounds. A "Pico GC" system is described for the continuous determination of odorants in gas networks, illustrating the application of compact GC systems for specific analytical tasks pollution.it.

Spectroscopic Approaches for Characterization and Detection

Spectroscopic methods provide valuable information about the structure, identity, and purity of this compound by examining its interaction with electromagnetic radiation.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful tool for identifying this compound and assessing its purity by determining its molecular weight and fragmentation pattern. MS is listed as an analytical technique used in research facilities that handle compounds like this compound jubilantingrevia.com. MALDI mass spectrometry has been used in the characterization of related compounds, yielding peaks corresponding to the expected structures googleapis.comgoogleapis.com. Although specific mass spectral data for this compound were not widely available in the search results, MS is a fundamental technique for confirming the identity and purity of synthesized or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural elucidation of this compound, providing information about the arrangement of atoms within the molecule. NMR spectroscopy is a standard analytical method employed in research and development laboratories for characterizing chemical compounds, including pharmaceuticals and intermediates like this compound jubilantingrevia.comgoogle.comgoogle.comtheswissbay.ch. It is used to obtain spectra consistent with the expected structure of compounds theswissbay.chgoogleapis.com. For instance, ¹H and ¹³C NMR analyses have been performed to confirm the structure of related substances googleapis.com.

Electrochemical and Other Advanced Analytical Techniques

Electrochemical methods can be used to study the redox properties of this compound and for its detection based on electrochemical reactions. These techniques involve measuring the current or voltage associated with chemical transformations. Electrochemical methods are mentioned in the context of analytical laboratories cphi-online.comjubilantingrevia.com. While specific applications for this compound were not detailed, electrochemical techniques can be valuable for the analysis of electroactive compounds. Additionally, other advanced analytical techniques, such as those involving the detection of electrochemical gradients, are employed in broader biological and chemical research contexts googleapis.comgoogle.com.

Broader Research Implications and Conceptual Applications of Picoperine

Strategic Utility in Pharmaceutical Formulations for Bioavailability Enhancement

Picoperine, specifically in the form of this compound tripalmitate, has been investigated for its potential as a bioavailability enhancer. This synthetic compound, derived from piperine (B192125), is synthesized to improve lipophilicity and potentially enhance the absorption of drugs and nutrients ontosight.ai. The chemical structure of this compound tripalmitate includes a piperidine (B6355638) ring linked to a pyridylmethyl anilino group, with the addition of three palmitate ester chains to enhance lipophilicity ontosight.ai.

Studies suggest that this compound tripalmitate may enhance the solubility and permeability of orally administered compounds, potentially increasing the efficacy of various therapeutic agents ontosight.ai. Proposed mechanisms for this enhancement include the inhibition of enzymes involved in drug metabolism, such as CYP3A4, and interaction with transport proteins like P-glycoprotein, which could reduce first-pass metabolism and promote drug absorption ontosight.ai. The exploration of such derivatives highlights how natural product compounds can be modified to improve their pharmaceutical characteristics ontosight.ai.

Role in Overcoming Drug Resistance Mechanisms in Preclinical Research

Based on the available search results, specific detailed research findings on the direct role of this compound in overcoming drug resistance mechanisms in preclinical research were not identified. While some search results touched upon drug resistance in the context of other compounds or general pharmaceutical preparations, they did not provide information directly linking this compound to the reversal or circumvention of drug resistance in preclinical studies.

Classification and Categorization within Biochemical Databases and Chemical Inventories

This compound is cataloged in various biochemical databases and chemical inventories under specific identifiers and classifications. Its PubChem Compound Identifier (CID) is 65701 nih.govchem960.com. It is also known by its CAS number 21755-66-8 chem960.comepa.gov and UNII identifier YK3XA0K1O1 nih.govchem960.comfda.gov.

Within chemical classifications, this compound is described as an aminoalkylpyridine nih.gov. Databases such as PubChem nih.govchem960.comfda.gov, ChEMBL fda.gov, and the EPA CompTox database epa.govfda.gov list this compound. The NCI_THESAURUS classifies this compound as a Pharmacologic Substance, an Agent Affecting the Respiratory System, and an Antitussive Agent fda.gov.

Key identifiers and classifications for this compound include:

Database/InventoryIdentifier/ClassificationSource
PubChemCID 65701 nih.govchem960.com
CAS21755-66-8 chem960.comepa.gov
UNIIYK3XA0K1O1 nih.govchem960.comfda.gov
Chemical ClassAminoalkylpyridine nih.gov
NCI_THESAURUSPharmacologic Substance fda.gov
NCI_THESAURUSAgent Affecting Respiratory System fda.gov
NCI_THESAURUSAntitussive Agent fda.gov
ChEMBLCHEMBL2105250 fda.gov
EPA CompToxDTXSID40176157 epa.govfda.gov

Patent Landscape and Academic Disclosure of this compound Research

The patent landscape related to this compound appears to be intertwined with broader areas of pharmaceutical formulations and drug delivery systems. While specific patents solely focused on the fundamental research or composition of this compound were not extensively detailed in the search results, patents exist in related fields such as pharmaceutical preparations and methods for altering drug saturation concentration in delivery systems, where compounds like this compound or its derivatives could potentially be included google.comgoogle.com.

Future Directions and Emerging Research Avenues for Picoperine

Exploration of Uncharted Mechanistic Pathways in Preclinical Systems

Research into the mechanistic pathways of picoperine in preclinical systems is an important future direction. While some studies have touched upon potential interactions, a comprehensive understanding of how this compound exerts its effects at the cellular and molecular levels is still needed. For instance, understanding its precise targets and downstream signaling cascades could reveal new therapeutic potentials beyond its previously identified activities. Preclinical studies utilizing various in vitro and in vivo models are crucial to dissect these complex interactions and identify novel pathways influenced by this compound.

Development of Novel Synthetic Routes with Enhanced Efficiency

Developing novel synthetic routes for this compound and its derivatives is a significant area for future research nih.govchemrxiv.orgrsc.orgiiserpune.ac.instxip.org. Existing synthetic methods may have limitations in terms of yield, cost, or environmental impact. Research efforts can focus on designing more efficient, sustainable, and scalable synthesis protocols. This could involve exploring alternative reagents, catalysts, or reaction conditions. Enhanced synthetic routes would be crucial for facilitating further research and potential large-scale production of this compound.

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods, such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and machine learning, can play a vital role in future this compound research acs.orggoogle.comwto.org. These methods can be applied to predict its potential biological activities, identify potential off-targets, and design novel this compound derivatives with improved properties. Computational modeling can help prioritize research directions and reduce the need for extensive experimental screening. For example, topological mathematical models have been used to classify compounds based on activity, a method that could be applied to this compound to predict potential new indications acs.org.

Integration of this compound in Novel Drug Delivery Systems Research

Research into integrating this compound into novel drug delivery systems (DDS) is an emerging area googleapis.comgoogleapis.comfrontiersin.orgjustia.comnih.govcas.org. Enhancing the solubility, stability, and targeted delivery of this compound could improve its efficacy and potentially reduce required doses. Future studies could explore various DDS platforms, including nanoparticles, liposomes, or other advanced formulations frontiersin.orgcas.org. This is particularly relevant for compounds like this compound, where optimizing its pharmacokinetic profile is important for therapeutic application ontosight.ai. Research in this area could leverage advancements in nanomaterials and drug delivery technologies frontiersin.orgcas.org.

Synergistic Research with Other Bioactive Compounds

Investigating the synergistic potential of this compound with other bioactive compounds is another promising research avenue afjbs.comgenesispub.orgnuevo-group.commdpi.comfrontiersin.org. Combining this compound with other compounds might lead to enhanced therapeutic effects, reduced toxicity, or the ability to target multiple pathways simultaneously afjbs.comgenesispub.orgnuevo-group.commdpi.comfrontiersin.org. This could involve studying combinations with natural products or synthetic compounds. Research on synergistic interactions often explores pharmacokinetic and pharmacodynamic mechanisms afjbs.comgenesispub.org.

Q & A

Q. Q. What ethical considerations are critical when transitioning this compound research from in vitro to in vivo models?

  • Methodological Answer :
  • 3Rs Principle : Ensure Replacement (non-animal models where possible), Reduction (minimize sample size), and Refinement (e.g., pain management).
  • IACUC Compliance : Adhere to species-specific guidelines for housing and endpoints.
  • Transparency : Disclose conflicts of interest and funding sources in publications .

Tables for Methodological Reference

Framework Application to this compound Research Evidence Source
PICO(T)Structuring mechanistic or therapeutic questions
FINER CriteriaEvaluating novelty and feasibility of hypotheses
NIH Preclinical GuidelinesEnsuring rigor in animal/cell studies
Analytical Technique Use Case Evidence Source
LC-MS/MSQuantifying this compound in biological matrices
Non-linear regressionModeling dose-response relationships

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.